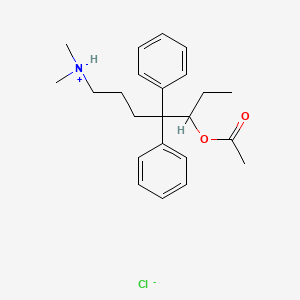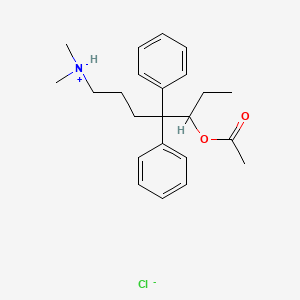
5-Acetoxy-N,N-dimethyl-4,4-diphenylheptylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Acetoxy-N,N-dimethyl-4,4-diphenylheptylamine hydrochloride is a synthetic compound that belongs to the class of tryptamines. It is known for its potential applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes an acetoxy group, a dimethylamino group, and two phenyl groups attached to a heptylamine backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetoxy-N,N-dimethyl-4,4-diphenylheptylamine hydrochloride typically involves multiple steps, starting from readily available precursors
Formation of Heptylamine Backbone: The synthesis begins with the preparation of the heptylamine backbone through a series of reactions, such as alkylation and reduction.
Introduction of Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction, where a suitable amine precursor reacts with a halogenated intermediate.
Acetylation: The final step involves the acetylation of the hydroxyl group using acetic anhydride or acetyl chloride under basic conditions to form the acetoxy group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
5-Acetoxy-N,N-dimethyl-4,4-diphenylheptylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated intermediates and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-Acetoxy-N,N-dimethyl-4,4-diphenylheptylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 5-Acetoxy-N,N-dimethyl-4,4-diphenylheptylamine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The exact pathways and molecular targets are still under investigation, but it is believed to involve the serotonin and dopamine systems.
Comparison with Similar Compounds
Similar Compounds
4-Acetoxy-N,N-dimethyltryptamine: Another tryptamine derivative with similar structural features.
5-Acetoxy-N,N-dimethyltryptamine: A closely related compound with a different substitution pattern.
4-Hydroxy-N,N-dimethyltryptamine: A hydroxylated analogue with distinct pharmacological properties.
Uniqueness
5-Acetoxy-N,N-dimethyl-4,4-diphenylheptylamine hydrochloride is unique due to its specific substitution pattern and the presence of two phenyl groups. This structural uniqueness contributes to its distinct chemical and pharmacological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
63765-82-2 |
|---|---|
Molecular Formula |
C23H32ClNO2 |
Molecular Weight |
390.0 g/mol |
IUPAC Name |
(5-acetyloxy-4,4-diphenylheptyl)-dimethylazanium;chloride |
InChI |
InChI=1S/C23H31NO2.ClH/c1-5-22(26-19(2)25)23(17-12-18-24(3)4,20-13-8-6-9-14-20)21-15-10-7-11-16-21;/h6-11,13-16,22H,5,12,17-18H2,1-4H3;1H |
InChI Key |
PBHIEANRWCQSNC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(CCC[NH+](C)C)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


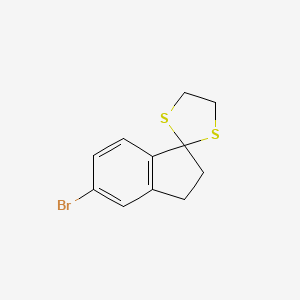
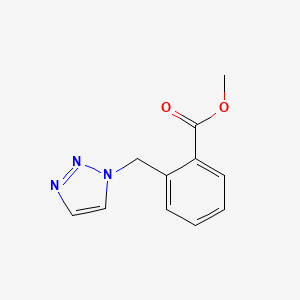
![1,1'-(Phenylphosphorothioyl)bis[4-(3-chlorophenyl)piperazine]](/img/structure/B13778685.png)


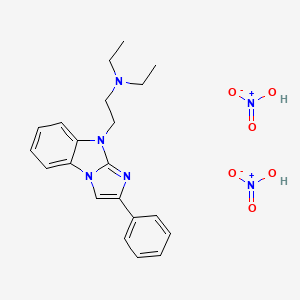
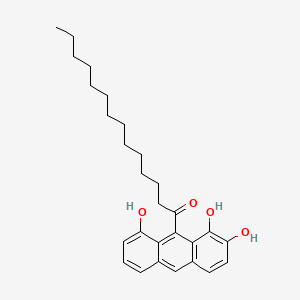
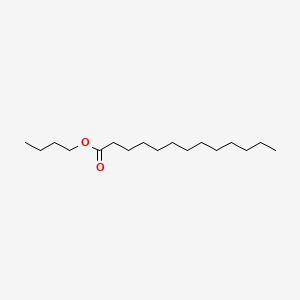
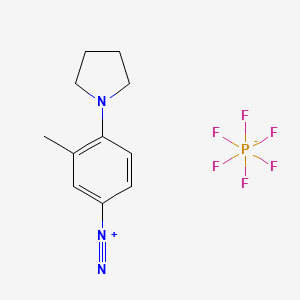
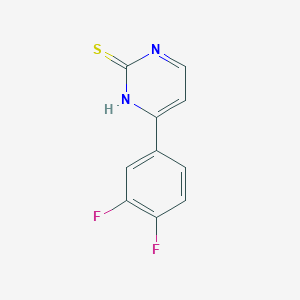

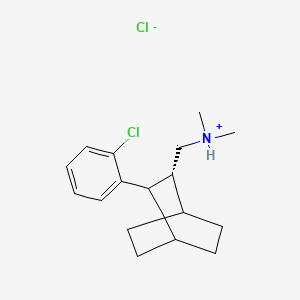
![{2-Ethylhexyloxy}-1,4-phenylene)]](/img/structure/B13778760.png)
